molecular formula C7H4FN B13651545 3-Ethynyl-4-fluoropyridine CAS No. 1824299-54-8

3-Ethynyl-4-fluoropyridine

Cat. No.: B13651545
CAS No.: 1824299-54-8
M. Wt: 121.11 g/mol
InChI Key: XNEJYQBJFDDHRH-UHFFFAOYSA-N
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Description

3-Ethynyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative with an ethynylating agent. For instance, 4-chloro-3-fluoropyridine can undergo a nucleophilic substitution reaction with an ethynylating agent such as ethynylmagnesium bromide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-4-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine atom, which can enhance binding affinity and selectivity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-4-fluoropyridine is unique due to the combination of the ethynyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.

Properties

CAS No.

1824299-54-8

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

IUPAC Name

3-ethynyl-4-fluoropyridine

InChI

InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H

InChI Key

XNEJYQBJFDDHRH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)F

Origin of Product

United States

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